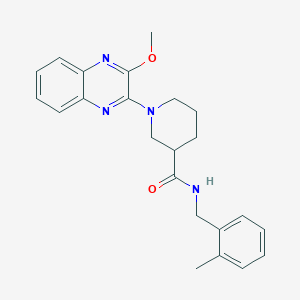![molecular formula C18H25N3O B11309108 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B11309108.png)
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3,3-DIMETHYLBUTAN-1-ONE is a complex organic compound that features a benzodiazole ring fused to a piperidine moiety, connected to a dimethylbutanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3,3-DIMETHYLBUTAN-1-ONE typically involves multiple steps, starting with the preparation of the benzodiazole and piperidine intermediates. The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or other suitable formylating agents . The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine derivatives . The final step involves the coupling of the benzodiazole-piperidine intermediate with 3,3-dimethylbutanone under appropriate conditions, such as the presence of a base or a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3,3-DIMETHYLBUTAN-1-ONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3,3-DIMETHYLBUTAN-1-ONE has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3,3-DIMETHYLBUTAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets . Overall, the compound’s effects are mediated through a combination of molecular interactions and pathway modulations .
類似化合物との比較
Similar Compounds
1-(1H-1,3-Benzodiazol-2-yl)piperidin-4-amine: Shares the benzodiazole and piperidine moieties but lacks the dimethylbutanone structure.
4-(1H-Benzimidazol-2-yl)benzaldehyde: Contains a benzimidazole ring but differs in the substitution pattern and functional groups.
Uniqueness
1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3,3-DIMETHYLBUTAN-1-ONE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the dimethylbutanone moiety, in particular, may enhance its stability, solubility, and overall pharmacokinetic profile compared to similar compounds .
特性
分子式 |
C18H25N3O |
|---|---|
分子量 |
299.4 g/mol |
IUPAC名 |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C18H25N3O/c1-18(2,3)12-16(22)21-10-8-13(9-11-21)17-19-14-6-4-5-7-15(14)20-17/h4-7,13H,8-12H2,1-3H3,(H,19,20) |
InChIキー |
RQBLZGNNKZQPOV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(methylsulfonyl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11309025.png)

![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline](/img/structure/B11309032.png)
![8-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11309037.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-propoxybenzamide](/img/structure/B11309040.png)
![N-[4-(diethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11309042.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11309048.png)
![N-benzyl-2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11309071.png)

![6-bromo-3-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B11309081.png)

![2-[(2-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11309087.png)
![N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B11309089.png)
![N-(pyridin-3-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11309091.png)
